ethyl 2-oximinoacetoacetate structure and molecular weight
ethyl 2-oximinoacetoacetate structure and molecular weight
Topic: Ethyl 2-oximinoacetoacetate: Structural Characterization, Synthesis, and Application in Heterocycle Formation Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
Ethyl 2-oximinoacetoacetate (CAS: 10379-59-6), formally ethyl 2-(hydroxyimino)-3-oxobutanoate, represents a critical
This guide provides a comprehensive technical breakdown of the molecule, from its tautomeric structural dynamics to its controlled synthesis via nitrosation. It concludes with a validated workflow for its application in generating substituted pyrroles—a structural motif ubiquitous in heme synthesis and modern pharmaceuticals (e.g., Atorvastatin).
Structural Characterization & Physical Properties
The molecule exists in a dynamic equilibrium, primarily favoring the oxime tautomer over the nitroso form due to conjugation stability.
Physicochemical Data Profile
| Property | Value | Notes |
| IUPAC Name | Ethyl 2-(hydroxyimino)-3-oxobutanoate | |
| Molecular Formula | ||
| Molecular Weight | 159.14 g/mol | Precision required for stoichiometry |
| CAS Number | 10379-59-6 | |
| Appearance | Viscous yellow oil or low-melting solid | Color intensity correlates to impurities |
| Solubility | Soluble in EtOH, AcOH, | Limited water solubility |
| Tautomerism | Oxime ( | Oxime is the thermodynamically stable form |
Isomerism and Spectroscopy
The oxime moiety (
-
Z-Isomer (Syn): Stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the ester carbonyl oxygen. This is typically the predominant form in non-polar solvents.
-
E-Isomer (Anti): Favored in polar protic solvents where intermolecular H-bonding dominates.
Diagnostic Spectral Signals (1H NMR in
-
1.35 (t, 3H,
) -
2.40 (s, 3H,
) -
4.35 (q, 2H,
) -
10.0–11.5 (br s, 1H,
, exchangeable) – Shift varies significantly with concentration and E/Z ratio.
Synthesis: Nitrosation of Ethyl Acetoacetate
The standard preparation involves the electrophilic nitrosation of ethyl acetoacetate using sodium nitrite in acetic acid. This reaction relies on the enolization of the
Mechanistic Pathway
The reaction proceeds via the attack of the nitrosonium ion (
Figure 1: Mechanistic flow from the
Validated Experimental Protocol
Safety Note: This reaction generates exothermic heat and potentially toxic nitrogen oxides. Perform in a fume hood.
-
Reagent Setup:
-
Ethyl Acetoacetate: 1.0 eq (e.g., 13.0 g)
-
Glacial Acetic Acid: Solvent/Acid source (approx. 30 mL)
-
Sodium Nitrite (
): 1.1 eq (dissolved in minimum water)
-
-
Procedure:
-
Step A: Dissolve ethyl acetoacetate in glacial acetic acid in a round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature control prevents decomposition.
-
Step B: Add the aqueous
solution dropwise via an addition funnel. The rate should be slow enough to maintain the internal temperature below 10°C. -
Step C: Upon completion, allow the mixture to stir at room temperature for 1–2 hours.
-
Step D (Workup): Dilute with water and extract with diethyl ether or ethyl acetate. Wash the organic layer with water (to remove AcOH) and brine. Dry over
and concentrate.
-
-
Validation:
-
The product should appear as a viscous oil.
-
TLC: Stains positive (yellow/brown) with anisaldehyde or
. -
IR: Appearance of broad OH stretch (
) and shift in carbonyl frequency.
-
Application: The Knorr Pyrrole Synthesis
Ethyl 2-oximinoacetoacetate is rarely the end product; it is the "safe storage" form of ethyl 2-aminoacetoacetate .
The "In Situ" Reduction Strategy
In the Knorr synthesis, zinc dust is used to reduce the oxime to the amine in the presence of a second carbonyl partner (e.g., another equivalent of ethyl acetoacetate or acetylacetone). The newly formed amine immediately condenses with the partner to close the pyrrole ring.
Figure 2: The Knorr Pyrrole Synthesis workflow. The transient amine is captured immediately by the dicarbonyl partner.
Protocol: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Mixture Preparation: In a flask, combine Ethyl 2-oximinoacetoacetate (1 eq) and Ethyl Acetoacetate (1 eq) in glacial acetic acid.
-
Reduction/Cyclization: Add Zinc dust (2.5 eq) in small portions.
-
Workup: Decant the hot solution into cold water. The pyrrole product typically precipitates as a solid.
-
Purification: Recrystallize from ethanol.
References
-
PubChem. (n.d.).[3] Ethyl oximinoacetoacetate (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
-
Organic Syntheses. (1943). Ethyl
-Aminoacetoacetate Hydrochloride. Org. Synth. Coll. Vol. 2, p.202. (Demonstrates reduction of the oxime). Retrieved from [Link] -
Fischer, H. (1935). The Chemistry of Pyrroles. Organic Syntheses utilizing oximino-intermediates for porphyrin construction.[4][5]
